molecular formula C15H14O2 B15196312 1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone CAS No. 2491-34-1

1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone

Cat. No.: B15196312
CAS No.: 2491-34-1
M. Wt: 226.27 g/mol
InChI Key: CHYAULBTFJMGCQ-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone is an organic compound with the molecular formula C15H14O2 It is a derivative of acetophenone, characterized by the presence of a hydroxy group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone can be synthesized through the Fries rearrangement of m-tolyl acetate in the presence of zirconium tetrachloride . This reaction involves the migration of an acyl group from the oxygen atom to the ortho or para position of the aromatic ring, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the acetylation of phenols. For example, the acetylation of 2-hydroxy-4-methylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid can yield this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their function .

Comparison with Similar Compounds

Uniqueness: 1-(2-Hydroxy-4-methylphenyl)-2-phenylethanone is unique due to the presence of both a hydroxy and a methyl group on the phenyl ring, which can significantly impact its chemical and biological properties

Properties

CAS No.

2491-34-1

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

1-(2-hydroxy-4-methylphenyl)-2-phenylethanone

InChI

InChI=1S/C15H14O2/c1-11-7-8-13(14(16)9-11)15(17)10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3

InChI Key

CHYAULBTFJMGCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)O

Origin of Product

United States

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